Cas no 1132-69-0 (Carbonochloridothioicacid, O-(4-nitrophenyl) ester)

Carbonochloridothioic acid, O-(4-nitrophenyl) ester, is a specialized thiocarbamate derivative with applications in organic synthesis and chemical research. Its structure features a reactive thiocarbonyl chloride group and a 4-nitrophenyl moiety, making it a valuable intermediate for nucleophilic substitution reactions. The compound is particularly useful in the preparation of thiocarbamates, thioureas, and other sulfur-containing compounds. Its high reactivity and selectivity enable efficient derivatization under controlled conditions. The presence of the nitro group enhances its utility in electrophilic aromatic substitution reactions. Proper handling under inert conditions is recommended due to its sensitivity to moisture and potential instability. This reagent is suited for advanced synthetic applications requiring precise functional group transformations.
Carbonochloridothioicacid, O-(4-nitrophenyl) ester structure
1132-69-0 structure
Product name:Carbonochloridothioicacid, O-(4-nitrophenyl) ester
CAS No:1132-69-0
MF:C7H4ClNO3S
MW:217.629559516907
MDL:MFCD03425108
CID:170531
PubChem ID:299245

Carbonochloridothioicacid, O-(4-nitrophenyl) ester Chemical and Physical Properties

Names and Identifiers

    • Carbonochloridothioicacid, O-(4-nitrophenyl) ester
    • O-(4-nitrophenyl) chloromethanethioate
    • 4-NITROPHENYL CHLOROTHIOFORMATE
    • 4-nitrophenyl chlorothionoformate
    • Chlor-thioameisensaeure-<4-nitro-phenylester>
    • NSC 171716
    • DTXSID90305819
    • NSC-171716
    • NSC171716
    • MFCD03425108
    • O-4-nitrophenyl carbonochloridothioate
    • SCHEMBL3339990
    • 1132-69-0
    • MDL: MFCD03425108
    • Inchi: InChI=1S/C7H4ClNO3S/c8-7(13)12-6-3-1-5(2-4-6)9(10)11/h1-4H
    • InChI Key: UHQPEESVLYUICU-UHFFFAOYSA-N
    • SMILES: S=C(OC1C=CC([N+]([O-])=O)=CC=1)Cl

Computed Properties

  • Exact Mass: 216.96000
  • Monoisotopic Mass: 216.9600419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 87.1Ų

Experimental Properties

  • PSA: 87.14000
  • LogP: 3.02050

Carbonochloridothioicacid, O-(4-nitrophenyl) ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB279533-5g
4-Nitrophenyl chlorothionoformate, 95%; .
1132-69-0 95%
5g
€795.00 2025-02-16
abcr
AB279533-1g
4-Nitrophenyl chlorothionoformate, 95%; .
1132-69-0 95%
1g
€299.00 2025-02-16
abcr
AB279533-5 g
4-Nitrophenyl chlorothionoformate, 95%; .
1132-69-0 95%
5 g
€795.00 2023-07-20
abcr
AB279533-1 g
4-Nitrophenyl chlorothionoformate, 95%; .
1132-69-0 95%
1 g
€299.00 2023-07-20

Additional information on Carbonochloridothioicacid, O-(4-nitrophenyl) ester

Carbonochloridothioic Acid, O-(4-Nitrophenyl) Ester (CAS No. 1132-69-0): A Comprehensive Overview

Carbonochloridothioic acid, O-(4-nitrophenyl) ester (CAS No. 1132-69-0) is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, also known as O-(4-nitrophenyl) carbonochloridothioate, is characterized by its unique structure and versatile reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and chemical products.

The molecular formula of Carbonochloridothioic acid, O-(4-nitrophenyl) ester is C8H5ClNO4S, and its molecular weight is approximately 232.6 g/mol. The compound features a nitrophenyl group and a thioate functional group, which contribute to its reactivity and potential applications in chemical synthesis.

In recent years, O-(4-nitrophenyl) carbonochloridothioate has gained attention due to its role in the development of novel therapeutic agents. Research has shown that this compound can serve as a building block for the synthesis of antibacterial and antifungal agents, as well as potential anti-inflammatory drugs. The presence of the nitrophenyl group enhances the compound's ability to interact with biological targets, making it a promising candidate for drug discovery.

The synthesis of Carbonochloridothioic acid, O-(4-nitrophenyl) ester typically involves the reaction of 4-nitrophenol with carbonochloridothioic acid chloride. This reaction is often carried out under controlled conditions to ensure high yields and purity. The resulting compound can then be further modified through various chemical transformations to produce a wide range of derivatives with diverse biological activities.

One of the key applications of O-(4-nitrophenyl) carbonochloridothioate is in the development of prodrugs. Prodrugs are inactive compounds that are converted into active drugs within the body through metabolic processes. The unique structure of Carbonochloridothioic acid, O-(4-nitrophenyl) ester allows it to be used as a prodrug precursor, enhancing the solubility and bioavailability of the final drug product.

In addition to its pharmaceutical applications, O-(4-nitrophenyl) carbonochloridothioate has been explored for its potential use in materials science. Recent studies have demonstrated that this compound can be incorporated into polymers to create materials with enhanced mechanical properties and improved stability. These materials have potential applications in areas such as biomedical devices, coatings, and adhesives.

The safety and environmental impact of Carbonochloridothioic acid, O-(4-nitrophenyl) ester are also important considerations in its use. While the compound is generally considered safe for laboratory use when proper handling protocols are followed, it is essential to conduct thorough risk assessments to ensure its safe application in industrial and pharmaceutical settings.

Recent advancements in analytical techniques have enabled more detailed characterization of O-(4-nitrophenyl) carbonochloridothioate. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) are commonly used to confirm the identity and purity of this compound. These techniques provide valuable insights into the molecular structure and behavior of Carbonochloridothioic acid, O-(4-nitrophenyl) ester, facilitating its use in various research and industrial applications.

In conclusion, Carbonochloridothioic acid, O-(4-nitrophenyl) ester (CAS No. 1132-69-0) is a versatile compound with significant potential in pharmaceutical research and materials science. Its unique chemical properties make it an attractive candidate for the development of novel therapeutic agents and advanced materials. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in various scientific and industrial fields.

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